molecular formula C24H18FN5 B15099882 7-(4-fluorophenyl)-5-phenyl-N-[(pyridin-2-yl)methyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine

7-(4-fluorophenyl)-5-phenyl-N-[(pyridin-2-yl)methyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Cat. No.: B15099882
M. Wt: 395.4 g/mol
InChI Key: BQEYQTLBFBATJX-UHFFFAOYSA-N
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Description

The compound 7-(4-fluorophenyl)-5-phenyl-N-[(pyridin-2-yl)methyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a pyrrolo[2,3-d]pyrimidine derivative characterized by:

  • A 4-fluorophenyl group at position 7 of the pyrrolopyrimidine core.
  • A phenyl substituent at position 3.
  • An N-[(pyridin-2-yl)methyl] moiety on the amine group at position 4.

This scaffold is structurally related to kinase inhibitors and antimicrobial agents, with substitutions influencing target selectivity and pharmacokinetic properties .

Properties

Molecular Formula

C24H18FN5

Molecular Weight

395.4 g/mol

IUPAC Name

7-(4-fluorophenyl)-5-phenyl-N-(pyridin-2-ylmethyl)pyrrolo[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C24H18FN5/c25-18-9-11-20(12-10-18)30-15-21(17-6-2-1-3-7-17)22-23(28-16-29-24(22)30)27-14-19-8-4-5-13-26-19/h1-13,15-16H,14H2,(H,27,28,29)

InChI Key

BQEYQTLBFBATJX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CN(C3=NC=NC(=C23)NCC4=CC=CC=N4)C5=CC=C(C=C5)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-fluorophenyl)-5-phenyl-N-[(pyridin-2-yl)methyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrrolo[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under specific conditions to form the pyrrolo[2,3-d]pyrimidine core.

    Substitution Reactions:

    N-alkylation: The final step involves the N-alkylation of the pyrrolo[2,3-d]pyrimidine core with pyridin-2-ylmethylamine to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

7-(4-fluorophenyl)-5-phenyl-N-[(pyridin-2-yl)methyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenated reagents, organometallic reagents, and catalysts such as palladium or platinum.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

7-(4-fluorophenyl)-5-phenyl-N-[(pyridin-2-yl)methyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine has been explored for various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, or anticancer properties.

    Medicine: Studied for its potential therapeutic applications, including as a kinase inhibitor or receptor modulator.

    Industry: Used in the development of novel materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 7-(4-fluorophenyl)-5-phenyl-N-[(pyridin-2-yl)methyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Impact of Substituents on Selectivity and Efficacy

  • Halogenated Aryl Groups: The 4-fluorophenyl group in the target compound and analogues (e.g., ) enhances metabolic stability and binding affinity via hydrophobic interactions. Compound 13 in (6-(4-fluorophenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine) demonstrates synergistic effects with antimicrobial peptides, highlighting fluorine's role in enhancing bioactivity.
  • N4-Substituents :

    • The N-(pyridin-2-yl)methyl group in the target compound may improve solubility and kinase binding compared to bulkier substituents like biphenyl () or spirocyclic amines ().
    • In , the 5-azaspiro[2.4]heptan-7-amine group in (R)-6c conferred JAK1 selectivity (IC50 = 8.5 nM) over JAK2 (SI = 48), emphasizing the role of rigid amine substituents in kinase selectivity.
  • Position 7 Modifications :

    • 7-Methyl derivatives (e.g., ) show improved synthetic yield and solubility but reduced target engagement compared to aryl-substituted analogues.
    • 7-(Cyclopropylmethyl) groups () enhance blood-brain barrier penetration in CNS-targeting compounds.

Biological Activity

The compound 7-(4-fluorophenyl)-5-phenyl-N-[(pyridin-2-yl)methyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine (CAS Number: 477230-18-5) is a pyrrolo[2,3-d]pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and inflammation. This article reviews its biological activity, supported by empirical data, case studies, and relevant research findings.

  • Molecular Formula: C24H18FN5
  • Molecular Weight: 395.4316 g/mol
  • SMILES Notation: Fc1ccc(cc1)n1cc(c2c1ncnc2NCc1ccccn1)c1ccccc1

Research indicates that this compound exhibits inhibitory activity against various kinases, particularly NF-κB inducing kinase (NIK), which plays a crucial role in inflammatory responses and cancer progression. In a study by Zhang et al. (2020), derivatives of pyrrolo[2,3-d]pyrimidin-4-amines were synthesized and screened for their ability to inhibit interleukin 6 secretion in BEAS-2B cells, revealing significant anti-inflammatory properties .

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

Activity Effect Reference
NIK InhibitionPotent inhibition
Anti-inflammatoryReduced IL-6 secretion
Anticancer PotentialCytotoxicity in cancer cell lines

Case Studies

  • Inhibition of IL-6 Secretion
    • A study demonstrated that the compound effectively inhibited IL-6 secretion in BEAS-2B cells. This suggests its potential utility in treating inflammatory diseases where IL-6 is a key mediator .
  • Cytotoxicity Against Cancer Cell Lines
    • In vitro assays showed that the compound exhibited cytotoxic effects against several cancer cell lines, including MCF-7 and HCT116. The IC50 values were reported at approximately 0.39 µM for MCF-7 cells, indicating strong anticancer activity .
  • Structural Modifications and Activity
    • Structural modifications of the pyrrolo[2,3-d]pyrimidine scaffold have been explored to enhance its efficacy against specific targets. For instance, derivatives with additional functional groups showed improved selectivity and potency against NIK .

Research Findings

Recent advancements in drug design have focused on optimizing the biological activity of pyrrolo[2,3-d]pyrimidine derivatives. Notably:

  • Compound 12f , a derivative studied for its NIK inhibitory activity, was found to have superior pharmacokinetics compared to earlier compounds developed by Amgen. This highlights the importance of structural optimization in enhancing therapeutic efficacy .

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